N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine

Description

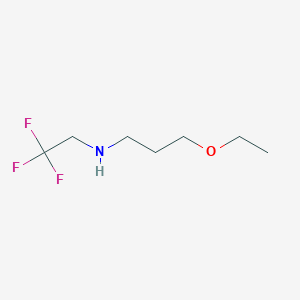

N-(3-Ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine is a tertiary amine featuring a 3-ethoxypropyl group (-CH₂CH₂CH₂-OCH₂CH₃) and a 2,2,2-trifluoroethyl group (-CH₂CF₃). Its molecular formula is C₇H₁₄F₃NO, with a molecular weight of 185.2 g/mol. The compound is typically handled as a hydrochloride salt (CAS: 1171876-76-8) in research and development (R&D) settings, as indicated by its inclusion in pharmaceutical intermediate listings .

Properties

Molecular Formula |

C7H14F3NO |

|---|---|

Molecular Weight |

185.19 g/mol |

IUPAC Name |

3-ethoxy-N-(2,2,2-trifluoroethyl)propan-1-amine |

InChI |

InChI=1S/C7H14F3NO/c1-2-12-5-3-4-11-6-7(8,9)10/h11H,2-6H2,1H3 |

InChI Key |

DEIGBSBKWBZKLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine generally involves a nucleophilic substitution reaction where a suitable amine precursor is alkylated with a trifluoroethyl halide or related electrophile. The process can be summarized as follows:

- Starting from a primary or secondary amine bearing a 3-ethoxypropyl group.

- Reacting this amine with 2,2,2-trifluoroethyl halides (commonly 2,2,2-trifluoroethyl chloride or bromide) under controlled conditions.

- Employing bases or catalysts to facilitate the substitution and minimize side reactions.

This approach allows the selective introduction of the trifluoroethyl group onto the nitrogen atom to yield the target compound.

Detailed Method from Nucleophilic Substitution

According to EvitaChem (2025), the synthesis involves:

- Mixing the amine bearing the 3-ethoxypropyl substituent with 2,2,2-trifluoroethyl halide.

- The reaction proceeds via nucleophilic substitution, where the nitrogen attacks the electrophilic carbon bonded to the trifluoromethyl group.

- The reaction conditions are optimized to favor monoalkylation and avoid over-alkylation or side products.

- Industrial scale synthesis may utilize continuous flow reactors to enhance reaction control, reproducibility, and yield.

| Parameter | Typical Value |

|---|---|

| Reaction type | Nucleophilic substitution |

| Electrophile | 2,2,2-Trifluoroethyl chloride/bromide |

| Temperature | Mild to moderate (varies by setup) |

| Solvent | Polar aprotic or suitable organic solvent |

| Reaction time | Variable, typically hours |

| Reactor type | Batch or continuous flow |

This method yields N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine with good purity and yield suitable for further applications.

Preparation of 2,2,2-Trifluoroethylamine Intermediate

Since the trifluoroethyl group is a key fragment, its precursor 2,2,2-trifluoroethylamine can be prepared efficiently by the following method, which is often used as a building block for the target compound:

- Reacting 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerol as a solvent.

- The reaction is performed in a pipeline-type reactor at elevated temperature (150–200 °C) and pressure (2–4 MPa).

- The molar ratio of ammonia to trifluoro chloroethane is high (8–15:1) to drive the reaction.

- After reaction, the mixture undergoes vacuum flashing, deamination, and neutralization with sodium carbonate.

- Final purification by vacuum rectification yields 2,2,2-trifluoroethylamine with yields up to 97%.

Summary of optimized conditions from patent CN101973888B:

| Step | Conditions | Notes |

|---|---|---|

| Reactants | 1,1,1-Trifluoro-2-chloroethane + NH3 + glycerol | Volume ratio glycerol:chloroethane 1–3:1 |

| Ammonia concentration | 30–100 wt% | Molar ratio NH3:chloroethane 8–15:1 |

| Reactor | Pipeline reactor | Flow velocity 2.0–4.0 L/h |

| Temperature | 150–200 °C | Reaction time 20–30 min |

| Pressure | 2–4 MPa | |

| Post-reaction treatment | Vacuum flashing, deamination, neutralization with Na2CO3 | Molar ratio Na2CO3:chloroethane 0.5–2:1 |

| Yield | Up to 97% | High yield, short reaction time compared to previous methods |

This intermediate is then used for further alkylation to obtain the target amine.

Alternative Synthetic Routes and Research Findings

Research on trifluoroethyl amines also includes the use of Grignard reagents and other organometallic approaches to functionalize trifluoromethyl amines, but these are more relevant to aromatic or α-substituted trifluoroethyl amines rather than N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine specifically.

A 2014 study reported the synthesis of α-substituted trifluoromethyl amines using Grignard reagents, demonstrating moderate to good yields with sterically hindered nucleophiles, but this method is less directly applicable to the preparation of the title compound.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution (EvitaChem) | 3-ethoxypropylamine + 2,2,2-trifluoroethyl halide | Mild to moderate temperature, batch or flow reactor | Not specified (good) | Industrial scale feasible, continuous flow possible |

| Pipeline reactor (Patent CN101973888B) | 1,1,1-Trifluoro-2-chloroethane + NH3 + glycerol | 150–200 °C, 2–4 MPa, 20–30 min, flow velocity 2–4 L/h | Up to 97% | Efficient preparation of 2,2,2-trifluoroethylamine intermediate |

| Organometallic (Grignard) synthesis | α-substituted trifluoromethyl amines + RMgX | Varied, moderate yields | Moderate | Less direct for title compound synthesis |

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

(3-ethoxypropyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

Reactivity and Stability

- HN1 (a nitrogen mustard) demonstrates high reactivity due to its chloroethyl groups, leading to alkylation of biomolecules and severe toxicity . The target compound lacks such reactive substituents, suggesting lower acute toxicity.

- Amide derivatives (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) exhibit reduced nucleophilicity compared to amines, making them more stable under acidic conditions .

Biological Activity

N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's pharmacological properties. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 195.20 g/mol

The presence of the trifluoroethyl group is significant as it often contributes to increased potency and selectivity in biological systems.

Research indicates that compounds with similar structural motifs may interact with various biological targets. For instance, the trifluoroethyl moiety can modulate receptor activity and influence signaling pathways. Studies on related compounds have shown that they can affect neurotransmitter systems and vascular functions.

- Dopaminergic Activity : Analogous compounds have been studied for their effects on dopamine receptors. For example, N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine was shown to stimulate adenylate cyclase activity in rat striatum but lacked selectivity for dopamine receptors . This suggests that N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine may also exhibit similar non-selective dopaminergic activity.

- Vasodilatory Effects : In isolated rabbit renal and ear arteries, related compounds demonstrated relaxant effects without receptor selectivity . This raises the possibility that N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine could possess vasodilatory properties.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Trifluoroethylamines in Drug Development : A study highlighted the role of trifluoroethylamines in enhancing the pharmacokinetic profiles of drugs . Such modifications can lead to improved absorption and distribution characteristics in vivo.

- Antimicrobial Activity : Research on related amines has shown promising antimicrobial properties. For instance, certain trifluoroethyl-substituted compounds exhibited significant antibacterial activity against various pathogens .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observations |

|---|---|---|

| N-2,2,2-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine | Dopaminergic Activity | Stimulated adenylate cyclase; non-selective |

| N-(3-Ethoxypropyl)-N-(trifluoroethyl)amine | Vasodilatory Effect | Potential relaxant effect in vascular tissues |

| Trifluoroethyl-substituted amines | Antimicrobial | Significant activity against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.